Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate
CAS No.:
Cat. No.: VC15746679
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
| Standard InChI Key | GSBSKEUVSKZIIL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate (C₁₀H₁₂ClNO₃) features a phenyl ring substituted at the 2-position with chlorine and the 4-position with a methoxy group. The acetate moiety is esterified with a methyl group, while the alpha-carbon bears an amino group, creating a chiral center. This configuration enables diverse molecular interactions, including hydrogen bonding via the amino group and hydrophobic interactions through the aromatic substituents.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.66 g/mol |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| IUPAC Name | Methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, ethyl acetate) |
| Melting Point | 96–98°C (hydrochloride salt) |
The compound’s stereochemistry significantly influences its biological activity. The (S)-enantiomer, for instance, demonstrates higher affinity for certain enzymatic targets due to optimized spatial alignment with binding pockets.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically begins with 2-chloro-4-methoxyphenylacetic acid, which undergoes esterification with methanol under acidic conditions (e.g., HCl catalysis). A continuous flow reactor system is often employed to enhance reaction efficiency, achieving yields exceeding 85%. Key steps include:
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Diazotization: Formation of a diazonium salt from p-methoxyaniline.
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Coupling Reaction: Reaction with ethyl 2-chloroacetoacetate in the presence of a phase transfer catalyst (e.g., triethylbenzyl ammonium chloride) .
Advanced Methodologies
A patent-pending method (CN104130159A) describes a two-phase system using ethyl acetate and water, coupled with phase transfer catalysis, to achieve a 94% yield . This approach minimizes impurities by maintaining temperatures below 10°C during diazonium salt addition, suppressing side reactions.
Comparative Synthesis Metrics
| Method | Yield | Purity | Key Innovation |
|---|---|---|---|
| Continuous Flow Reactor | 85% | >95% | Automated temperature control |
| Phase Transfer Catalysis | 94% | 98% | Low-temperature stabilization |
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), key enzymes in inflammatory pathways. The amino group forms hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-2), while the chloro and methoxy groups enhance binding via hydrophobic interactions.
Antimicrobial Efficacy
In vitro studies reveal broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus) and fungi (MIC = 16 µg/mL for C. albicans). The chloro substituent disrupts microbial cell membranes, synergizing with the methoxy group’s electron-donating effects to enhance permeability.
Applications in Medicinal Chemistry
Drug Intermediate
This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. For example, it is a critical intermediate in synthesizing apixaban analogs, where its stereochemistry dictates thrombin inhibition efficacy .
Structure-Activity Relationship (SAR) Studies
Comparative analyses with structural analogs highlight the importance of substituent positioning:
| Analog | Bioactivity (vs. Target Compound) |
|---|---|
| 3-Chloro-4-methoxy isomer | 40% reduced COX-2 inhibition |
| 2-Methoxy-4-chloro derivative | 2x higher antimicrobial potency |
The 2-chloro-4-methoxy configuration optimizes steric and electronic interactions for dual enzyme inhibition.
Future Research Directions
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Enantiomeric Separation: Developing chiral stationary phases for large-scale resolution of (R)- and (S)-enantiomers.
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Prodrug Design: Modifying the ester moiety to enhance oral bioavailability.
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Targeted Delivery: Conjugating with nanoparticles for site-specific anti-inflammatory action.
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